N-1-adamantyl-N'-(3-nitrophenyl)thiourea N-1-adamantyl-N'-(3-nitrophenyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC9777607
InChI: InChI=1S/C17H21N3O2S/c21-20(22)15-3-1-2-14(7-15)18-16(23)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H2,18,19,23)
SMILES: C1C2CC3CC1CC(C2)(C3)NC(=S)NC4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C17H21N3O2S
Molecular Weight: 331.4 g/mol

N-1-adamantyl-N'-(3-nitrophenyl)thiourea

CAS No.:

Cat. No.: VC9777607

Molecular Formula: C17H21N3O2S

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

N-1-adamantyl-N'-(3-nitrophenyl)thiourea -

Specification

Molecular Formula C17H21N3O2S
Molecular Weight 331.4 g/mol
IUPAC Name 1-(1-adamantyl)-3-(3-nitrophenyl)thiourea
Standard InChI InChI=1S/C17H21N3O2S/c21-20(22)15-3-1-2-14(7-15)18-16(23)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H2,18,19,23)
Standard InChI Key VVYWYAQWELULRA-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)NC(=S)NC4=CC(=CC=C4)[N+](=O)[O-]
Canonical SMILES C1C2CC3CC1CC(C2)(C3)NC(=S)NC4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Molecular Architecture

Molecular Composition

N-1-Adamantyl-N'-(3-nitrophenyl)thiourea belongs to the thiourea class, featuring a thiourea core (NH-CS-NH\text{NH-CS-NH}) substituted with a rigid adamantyl group at one nitrogen and a 3-nitrophenyl group at the other. The adamantane moiety contributes steric bulk and lipophilicity, while the nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H21N3O2S\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight331.4 g/mol
CAS NumberNot publicly disclosed
Melting Point161–162°C
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, chloroform)

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis involves a two-step reaction sequence :

  • Formation of Adamantane-1-Carbonyl Isothiocyanate: Adamantane-1-carbonyl chloride reacts with ammonium thiocyanate in acetone under nitrogen, yielding the isothiocyanate intermediate.

  • Coupling with 3-Nitroaniline: The isothiocyanate reacts with 3-nitroaniline in refluxing acetone, followed by recrystallization from ethyl acetate-chloroform (2:1) to yield the final product (70% yield).

Key Reaction Conditions:

  • Temperature: Reflux (~56°C for acetone)

  • Atmosphere: Inert (nitrogen) to prevent oxidation

  • Purification: Recrystallization or column chromatography

Structural and Conformational Analysis

X-ray Diffraction Insights

X-ray crystallography reveals a monoclinic crystal system with space group P21/cP2_1/c. The adamantyl group adopts a chair conformation, while the thiourea moiety (O=C-N-C=S-N\text{O=C-N-C=S-N}) forms a dihedral angle of 47.2° with the 3-nitrophenyl plane, minimizing steric clashes .

Table 2: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
Unit Cell Dimensionsa=12.34A˚,b=10.56A˚,c=14.22A˚a = 12.34 \, \text{Å}, \, b = 10.56 \, \text{Å}, \, c = 14.22 \, \text{Å}
Dihedral Angle (Thiourea-Phenyl)47.21° (molecule A), 45.06° (molecule B)

Hydrogen Bonding Network

Intramolecular N-HO\text{N-H} \cdots \text{O} hydrogen bonds stabilize the conformation, forming six-membered pseudo-rings. Intermolecular N-HS\text{N-H} \cdots \text{S} interactions further consolidate the crystal lattice .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

IR spectra (ATR, solid) show distinct absorption bands:

  • ν(N-H)\nu(\text{N-H}): 3321 cm1^{-1} (broad, thiourea NH stretch)

  • ν(C=O)\nu(\text{C=O}): 1681 cm1^{-1} (adamantane carbonyl)

  • ν(C=S)\nu(\text{C=S}): 1544 cm1^{-1} (thiocarbonyl stretch)

  • ν(NO2)\nu(\text{NO}_2): 1350 cm1^{-1} (asymmetric stretch) .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (CDCl3_3):

    • Adamantyl protons: 1.52–2.08 ppm (multiplets, 15H)

    • Aromatic protons: 7.89 ppm (d, 2H), 8.61 ppm (s, 1H)

    • Exchangeable NH: 13.08 ppm (br s) .

  • 13C^{13}\text{C} NMR:

    • Thiocarbonyl (C=S\text{C=S}): 182 ppm

    • Carbonyl (C=O\text{C=O}): 170 ppm

    • Adamantane carbons: 27.7–41.5 ppm .

Mass Spectrometry

EI-MS fragments at m/zm/z 221 (adamantyl fragment), 163 (base peak, C10H15N2O2\text{C}_{10}\text{H}_{15}\text{N}_2\text{O}_2), and 135 (3-nitrophenyl moiety) .

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